molecular formula C11H15ClO2 B2754077 4-Chloro-5-pentylbenzene-1,3-diol CAS No. 2413373-81-4

4-Chloro-5-pentylbenzene-1,3-diol

Cat. No. B2754077
CAS RN: 2413373-81-4
M. Wt: 214.69
InChI Key: AJTYGQUKQWMODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-pentylbenzene-1,3-diol is a chemical compound with the molecular formula C11H15ClO2 and a molecular weight of 214.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15ClO2/c1-2-3-4-5-8-6-9 (13)7-10 (14)11 (8)12/h6-7,13-14H,2-5H2,1H3 . This indicates the presence of a benzene ring substituted with a chlorine atom and a pentyl group, along with two hydroxyl groups.


Physical And Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Mechanism of Action

Mode of Action

Benzene derivatives typically undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5-pentylbenzene-1,3-diol . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment.

Advantages and Limitations for Lab Experiments

4-Chloro-5-pentylbenzene-1,3-diol has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it useful for studying the endocannabinoid system and its effects on the body. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations as well. It is a synthetic compound, which means that its effects on the body may not be exactly the same as those of natural cannabinoids. It also has potential side effects and may be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-Chloro-5-pentylbenzene-1,3-diol. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and epilepsy. This compound has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Another area of interest is its potential use in the treatment of cancer. This compound has been shown to have anti-tumor effects and may be useful in combination with other therapies. Finally, there is interest in developing new synthetic cannabinoids based on this compound that may have improved therapeutic properties and fewer side effects.

Synthesis Methods

4-Chloro-5-pentylbenzene-1,3-diol can be synthesized using a variety of methods, including the reaction of 4-chlororesorcinol with pentylmagnesium bromide, or the reaction of 4-chlorobenzaldehyde with pentylmagnesium bromide followed by cyclization with acid. The purity and yield of the synthesized compound can be improved by using different solvents, catalysts, and reaction conditions.

Scientific Research Applications

4-Chloro-5-pentylbenzene-1,3-diol has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, and may also have potential in the treatment of cancer and infectious diseases.

properties

IUPAC Name

4-chloro-5-pentylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12/h6-7,13-14H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTYGQUKQWMODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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